molecular formula C15H11Cl3O3 B14576038 Benzyl (2,4,5-trichlorophenoxy)acetate CAS No. 61435-05-0

Benzyl (2,4,5-trichlorophenoxy)acetate

Cat. No.: B14576038
CAS No.: 61435-05-0
M. Wt: 345.6 g/mol
InChI Key: KWFYWVPLSRBRNX-UHFFFAOYSA-N
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Description

Benzyl (2,4,5-trichlorophenoxy)acetate (CAS 61435-05-0) is a synthetic phenoxyacetic acid derivative with the molecular formula C₁₅H₁₁Cl₃O₃ and a molecular weight of 343.98 g/mol. Structurally, it consists of a 2,4,5-trichlorophenoxy group linked to an acetic acid moiety, esterified with a benzyl alcohol group. Key physicochemical properties include a high lipophilicity (XlogP = 5.1), a polar surface area of 35.5 Ų, and zero hydrogen-bond donors, which contribute to its low water solubility and affinity for organic solvents .

This compound is primarily used in agrochemical research as a herbicide, leveraging the bioactivity of chlorinated phenoxyacetates to disrupt plant growth regulators.

Properties

CAS No.

61435-05-0

Molecular Formula

C15H11Cl3O3

Molecular Weight

345.6 g/mol

IUPAC Name

benzyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C15H11Cl3O3/c16-11-6-13(18)14(7-12(11)17)20-9-15(19)21-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

KWFYWVPLSRBRNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2,4,5-trichlorophenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4,5-trichlorophenoxyacetic acid and benzyl alcohol.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

    Substitution: The chlorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and benzyl alcohol.

    Oxidation: Benzaldehyde or benzoic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Benzyl (2,4,5-trichlorophenoxy)acetate has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to auxins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of herbicides and pesticides due to its ability to regulate plant growth.

Mechanism of Action

The mechanism of action of Benzyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to altered growth patterns. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and cell elongation. In medical research, its mechanism may involve the inhibition of specific enzymes or signaling pathways associated with inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenoxyacetate derivatives exhibit structural variations in their ester groups and halogen substitutions, which significantly influence their physicochemical properties, applications, and regulatory status. Below is a comparative analysis of benzyl (2,4,5-trichlorophenoxy)acetate and key analogues:

Table 1: Comparative Analysis of Phenoxyacetate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Water Solubility Key Applications Regulatory Status
This compound C₁₅H₁₁Cl₃O₃ 343.98 5.1 Low (organic solvents) Herbicide R&D Under review
Methyl (2,4,5-trichlorophenoxy)acetate C₉H₇Cl₃O₃ 269.51 ~4.5* Very low Herbicide (agricultural use) Restricted in some regions
Butyl (2,4,5-trichlorophenoxy)acetate C₁₂H₁₃Cl₃O₃ 311.58 4.81 Low Industrial herbicide formulations Banned in Toyota standards
Octyl (2,4,5-trichlorophenoxy)acetate C₁₆H₂₁Cl₃O₃ 367.70 ~6.0* Insoluble Long-acting herbicide Not widely regulated
Isopropyl (2,4,5-trichlorophenoxy)acetate C₁₁H₁₁Cl₃O₃ 297.35 ~4.9* Moderate in organics Selective weed control Limited approvals
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) C₈H₅Cl₃O₃ 254.47 2.8 Slightly soluble Historical herbicide (Vietnam War era) Banned globally
Silvex (2,4,5-TCPPA) C₉H₇Cl₃O₃ 269.46 3.1 Slightly soluble Herbicide for woody plants Restricted in EPA guidelines

*Estimated based on alkyl chain length trends.

Key Research Findings and Structural Insights

Impact of Ester Group on Lipophilicity: The benzyl group in this compound increases lipophilicity (logP = 5.1) compared to methyl (logP ~4.5) and butyl (logP = 4.81) esters, enhancing its membrane permeability and environmental persistence . Longer alkyl chains (e.g., octyl ester, logP ~6.0) further elevate lipophilicity but reduce volatility, making them suitable for soil applications .

Bioactivity and Selectivity :

  • Methyl and isopropyl esters are preferred for foliar herbicides due to moderate volatility and rapid absorption .
  • The benzyl ester ’s aromatic ring may slow hydrolysis in soil, extending residual activity but raising bioaccumulation concerns .

Regulatory and Environmental Concerns: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is banned due to dioxin contamination risks. Its esters, including benzyl derivatives, face scrutiny but are less regulated . Silvex (2,4,5-TCPPA), a propionic acid analogue, shows similar herbicidal activity but lower persistence than phenoxyacetates .

Synthetic Pathways: Phenoxyacetate esters are synthesized via acid-catalyzed esterification (e.g., refluxing chlorophenoxyacetic acid with alcohols like benzyl alcohol) .

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